molecular formula C20H26O3 B5238216 1-Tert-butyl-4-[2-(2-ethoxyphenoxy)ethoxy]benzene

1-Tert-butyl-4-[2-(2-ethoxyphenoxy)ethoxy]benzene

Cat. No.: B5238216
M. Wt: 314.4 g/mol
InChI Key: QCAXOQUQGKTTNW-UHFFFAOYSA-N
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Description

1-Tert-butyl-4-[2-(2-ethoxyphenoxy)ethoxy]benzene is an organic compound with the molecular formula C18H26O3 It is characterized by a tert-butyl group attached to a benzene ring, which is further connected to an ethoxyphenoxy group through an ethoxy linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-butyl-4-[2-(2-ethoxyphenoxy)ethoxy]benzene typically involves the following steps:

    Starting Materials: The synthesis begins with tert-butylbenzene and 2-ethoxyphenol.

    Etherification: The tert-butylbenzene undergoes etherification with 2-ethoxyphenol in the presence of a base such as potassium carbonate and a phase transfer catalyst like tetrabutylammonium bromide.

    Reaction Conditions: The reaction is carried out in an organic solvent such as toluene at elevated temperatures (around 100-120°C) for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: 1-Tert-butyl-4-[2-(2-ethoxyphenoxy)ethoxy]benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes nitration, sulfonation, or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Quinones or carboxylic acids.

    Reduction: Reduced derivatives with hydrogenated aromatic rings.

    Substitution: Nitro, sulfo, or halogenated derivatives of the original compound.

Scientific Research Applications

1-Tert-butyl-4-[2-(2-ethoxyphenoxy)ethoxy]benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new materials and polymers.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to certain bioactive molecules.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism by which 1-tert-butyl-4-[2-(2-ethoxyphenoxy)ethoxy]benzene exerts its effects depends on its interaction with molecular targets. The compound can bind to specific enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by occupying the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved would depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

    1-tert-Butyl-4-(2-ethoxyethoxy)benzene: Similar in structure but lacks the phenoxy group.

    tert-Butylbenzene: A simpler compound with only the tert-butyl group attached to the benzene ring.

    2-Ethoxyphenol: Contains the ethoxyphenoxy group but lacks the tert-butyl and ethoxy linkages.

Uniqueness: 1-Tert-butyl-4-[2-(2-ethoxyphenoxy)ethoxy]benzene is unique due to the combination of its tert-butyl, ethoxy, and phenoxy groups, which confer specific chemical and physical properties. This structural uniqueness makes it valuable for applications requiring precise molecular interactions and specific reactivity.

Properties

IUPAC Name

1-tert-butyl-4-[2-(2-ethoxyphenoxy)ethoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O3/c1-5-21-18-8-6-7-9-19(18)23-15-14-22-17-12-10-16(11-13-17)20(2,3)4/h6-13H,5,14-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCAXOQUQGKTTNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCOC2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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